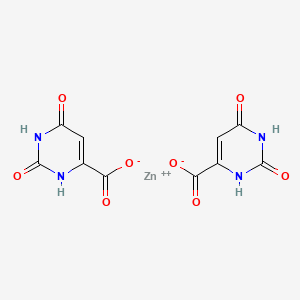
Zinc orotate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc orotate is a compound formed by the combination of zinc and orotic acid. It is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential mineral that plays a crucial role in various physiological functions, including immune response, enzyme activation, and cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc orotate can be synthesized through a precipitation method. This involves reacting zinc salts, such as zinc acetate, with orotic acid in an aqueous solution. The reaction typically occurs at room temperature, and the resulting this compound precipitate is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with orotic acid under controlled conditions. The reaction mixture is heated to facilitate the formation of this compound, which is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc orotate primarily undergoes coordination reactions due to the presence of zinc ions. It can form complexes with various ligands, enhancing its stability and functionality.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions with reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce various zinc-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Zinc orotate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polyvinyl chloride (PVC) to enhance thermal stability and prevent degradation.
Biology: this compound is studied for its role in cellular metabolism and enzyme activation.
Wirkmechanismus
Zinc orotate exerts its effects through several mechanisms:
Enzyme Activation: Zinc is a cofactor for numerous enzymes, facilitating various biochemical reactions in the body.
Immune Response: this compound enhances immune function by supporting the activity of immune cells and promoting the production of antibodies.
Cellular Metabolism: this compound plays a role in DNA synthesis, protein production, and cellular repair processes.
Vergleich Mit ähnlichen Verbindungen
Zinc Gluconate: Another zinc supplement with high bioavailability, commonly used to address zinc deficiencies.
Zinc Citrate: Known for its excellent absorption and cost-effectiveness as a dietary supplement.
Zinc Picolinate: A highly absorbable form of zinc, often used in supplements for its superior bioavailability.
Uniqueness of Zinc Orotate: this compound is unique due to its combination with orotic acid, which enhances its bioavailability and effectiveness. This makes it a preferred choice for addressing zinc deficiencies and supporting various physiological functions .
Eigenschaften
CAS-Nummer |
60388-02-5 |
|---|---|
Molekularformel |
C10H8N4O8Zn |
Molekulargewicht |
377.6 g/mol |
IUPAC-Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc |
InChI |
InChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11); |
InChI-Schlüssel |
LUALAXHLCYKCNS-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Zn+2] |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O.[Zn] |
Key on ui other cas no. |
68399-76-8 60388-02-5 |
Piktogramme |
Irritant |
Synonyme |
Acid, Orotic Orotate, Potassium Orotate, Sodium Orotate, Zinc Orotic Acid Potassium Orotate Sodium Orotate Zinc Orotate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















